molecular formula C11H6F8O3 B13598553 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde

3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde

Cat. No.: B13598553
M. Wt: 338.15 g/mol
InChI Key: DMDHJHYEKHBEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde: is a chemical compound with the molecular formula C11H6F8O3 and a molecular weight of 338.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde typically involves the reaction of 3,5-dihydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl groups of the benzaldehyde and the fluorinated alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.

    Reduction: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether groups make it valuable in the development of novel materials and catalysts.

Biology and Medicine: In biological and medical research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s fluorinated ether groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and protein stabilization .

Comparison with Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
  • 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Comparison: Compared to its similar compounds, 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is unique due to the presence of two fluorinated ether groups at the 3 and 5 positions of the benzaldehyde ring. This structural feature enhances its chemical stability and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C11H6F8O3

Molecular Weight

338.15 g/mol

IUPAC Name

3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde

InChI

InChI=1S/C11H6F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-4,8-9H

InChI Key

DMDHJHYEKHBEJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.